molecular formula C10H12N2OS B3049449 1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea CAS No. 20680-01-7

1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea

Cat. No.: B3049449
CAS No.: 20680-01-7
M. Wt: 208.28 g/mol
InChI Key: UCVFACUXEHCDOR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea (molecular formula: C₁₀H₁₂N₂OS, average mass: 208.279 g/mol) is a thiourea derivative featuring a para-hydroxyphenyl group and an allyl (prop-2-enyl) substituent . It is also known by synonyms such as N-allyl-N′-(4-hydroxyphenyl)thiourea and 4-{[(prop-2-enylamino)thioxomethyl]amino}phenol.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h2-6,13H,1,7H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVFACUXEHCDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395504
Record name 1-(4-hydroxyphenyl)-3-prop-2-enylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20680-01-7
Record name NSC204239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-hydroxyphenyl)-3-prop-2-enylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2OSC_{10}H_{12}N_{2}OS and a molecular weight of approximately 208.28 g/mol. The compound features a thiourea functional group linked to a prop-2-enyl chain and a para-hydroxyphenyl substituent, contributing to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties by inhibiting specific molecular pathways involved in tumor growth and proliferation. The compound has been shown to interact with various biological targets, influencing cell signaling pathways and apoptosis mechanisms:

  • Molecular Docking Studies : These studies have demonstrated the compound's ability to inhibit key proteins involved in cancer progression, suggesting its role as a therapeutic agent in oncology.
  • Cellular Interaction : Interaction studies indicate that the compound can modulate enzyme activities associated with cancer cells, providing insights into its mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Staphylococcus aureus. Key findings include:

  • Inhibitory Potential : Molecular docking studies revealed that this compound forms multiple interactions with penicillin-binding proteins, indicating its potential as an antibacterial agent.
  • Spectroscopic Analysis : Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy have been employed to study the compound's interactions at the molecular level.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key attributes:

Compound NameStructure FeaturesUnique Attributes
1-(4-Aminophenyl)-3-prop-2-enylthioureaContains an amino group instead of a hydroxy groupPotentially different biological activity profile
1-(3-Nitrophenyl)-3-prop-2-enylthioureaContains a nitro substituentEnhanced electron-withdrawing properties
1-(4-Methylphenyl)-3-prop-2-enylthioureaMethyl group substitutionAltered lipophilicity affecting pharmacokinetics

This comparative analysis highlights the diversity within the thiourea family and underscores the potential applications of this compound in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing valuable insights into its therapeutic potential.

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, indicating its promise as an anticancer agent.
  • Antimicrobial Efficacy : Research focusing on the antibacterial activity against Staphylococcus aureus showed that the compound could significantly reduce bacterial growth, suggesting its utility in treating bacterial infections.
  • Mechanistic Insights : Further investigations revealed that this compound modulates inflammatory pathways, potentially offering dual benefits as both an anti-inflammatory and anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea with five structurally related compounds, highlighting key structural differences and their implications:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Features
This compound R₁ = 4-OHPh; R₂ = allyl C₁₀H₁₂N₂OS – Hydroxyl group enhances polarity/H-bonding; allyl group introduces unsaturation
1-(2-Methoxyphenyl)-3-prop-2-enylthiourea R₁ = 2-OMePh; R₂ = allyl C₁₁H₁₄N₂OS – Methoxy group reduces polarity compared to –OH; alters electronic effects
1-(4-Nitrophenyl)-3-phenyl-2-thiourea R₁ = 4-NO₂Ph; R₂ = Ph C₁₃H₁₁N₃O₂S – Nitro group (strong electron-withdrawing) increases acidity/reactivity
1-Benzoyl-3-(4-hydroxyphenyl)thiourea R₁ = Bz; R₂ = 4-OHPh C₁₄H₁₂N₂O₂S – Benzoyl group enhances lipophilicity; syn–anti conformation affects packing
1-(4-Hydroxyphenyl)-3-isopropylurea R₁ = 4-OHPh; R₂ = iPr C₁₀H₁₄N₂O₂ – Urea (vs. thiourea) reduces sulfur-mediated nucleophilicity

Physicochemical Properties

  • Polarity and Solubility : The para-hydroxyphenyl group in the target compound increases polarity and water solubility compared to methoxy () or nitro () analogues. Allyl substituents may reduce crystallinity due to conformational flexibility .
  • Electronic Effects : The electron-donating –OH group stabilizes the thiourea core via resonance, while nitro () and methoxy () groups alter electron density on the aromatic ring, affecting reactivity.
  • Thermal Stability : Thioureas generally exhibit lower thermal stability than ureas due to weaker C–S bonds. The bulky bicycloheptane group in ’s compound may enhance stability via steric hindrance.

Crystallographic Insights

  • The syn–anti configuration of the thiourea group in benzoyl derivatives () is conserved across analogues, influencing molecular packing and crystal morphology.
  • Structural validation tools like SHELX () are critical for accurately determining bond lengths and angles, ensuring reliable comparisons between derivatives.

Industrial and Pharmacological Relevance

  • Agrochemicals : Thiourea derivatives with electron-withdrawing groups (e.g., nitro in ) are explored as pesticides due to enhanced reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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